![molecular formula C19H19N3O2 B7695143 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide](/img/structure/B7695143.png)
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as PBOX-15, is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the oxadiazole family of compounds, which have been shown to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to downregulate the expression of several genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial properties, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may contribute to its anti-cancer effects by preventing the growth of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide is its high potency and specificity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is the development of more efficient synthesis methods to increase yield and reduce cost. Another area of research is the optimization of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the safety and efficacy of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in humans needs to be further studied in clinical trials to determine its potential as a cancer therapy.
Synthesemethoden
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide can be synthesized using a variety of methods, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-tolylamine in the presence of a coupling reagent. This method has been optimized to produce high yields of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide with high purity.
Wissenschaftliche Forschungsanwendungen
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has also been shown to have anti-inflammatory and antimicrobial properties, making it a promising candidate for the treatment of infectious diseases and inflammatory conditions.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-5-10-16(13-14)20-17(23)11-6-12-18-21-19(22-24-18)15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYPEOHTXEMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.